4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile
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Overview
Description
4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where an indole derivative is reacted with a hydrazine derivative in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microbes or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide: Known for its anticancer properties.
Uniqueness
4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of indole and pyridazine moieties makes it a versatile compound for various applications .
Biological Activity
The compound 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile (C15H11N5) is a member of the dihydropyridazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The structure of this compound features an indole moiety attached to a dihydropyridazine core. This unique configuration is believed to contribute to its biological properties.
Molecular Formula
- Molecular Formula : C15H11N5
- Molecular Weight : 265.28 g/mol
Structural Characteristics
The compound's structural features include:
- A dihydropyridazine ring system
- An indole substituent which may enhance its interaction with biological targets
Anticancer Activity
Research indicates that derivatives of dihydropyridazines exhibit significant anticancer properties. For instance, compounds similar to 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: HCT116 Colon Cancer Cells
A study by Ahn et al. (2018) reported that certain dihydropyridine derivatives showed promising anticancer activity against HCT116 human colon cancer cell lines. Although specific data for the compound is limited, the structural similarities suggest potential efficacy in similar applications .
Antimicrobial Activity
Dihydropyridazine derivatives have also been evaluated for antimicrobial properties. The compound's ability to inhibit bacterial growth can be attributed to its interaction with microbial enzymes or cellular structures.
Table 1: Antimicrobial Activity of Dihydropyridazine Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
This compound | Not yet tested | Pending further studies |
Neuroprotective Properties
Recent investigations into neuroprotective activities suggest that indole-based compounds can modulate neuroinflammation and may hold promise in treating neurodegenerative diseases such as Alzheimer's disease.
Research Findings
A study focused on indole derivatives indicated their potential as multi-target directed ligands (MTDLs) for neuroprotection. The mechanisms proposed include antioxidant activity and modulation of inflammatory pathways .
Interaction with Biological Targets
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cancer proliferation and microbial metabolism.
- Receptor Modulation : The indole moiety may facilitate interactions with neurotransmitter receptors or other signaling pathways relevant to neuroprotection.
Metabolic Pathways
Understanding the metabolic pathways is crucial for predicting the pharmacokinetics and dynamics of the compound. Preliminary studies suggest that cytochrome P450 enzymes play a significant role in the metabolism of similar compounds, which could influence their therapeutic efficacy and safety profiles .
Properties
CAS No. |
919785-67-4 |
---|---|
Molecular Formula |
C15H11N5 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
4-(2-methyl-1H-indol-3-yl)-1H-pyridazine-4,5-dicarbonitrile |
InChI |
InChI=1S/C15H11N5/c1-10-14(12-4-2-3-5-13(12)20-10)15(8-17)9-19-18-7-11(15)6-16/h2-5,7,9,18,20H,1H3 |
InChI Key |
MSBWAGKRHAJVQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3(C=NNC=C3C#N)C#N |
Origin of Product |
United States |
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